molecular formula C11H19Cl2N3O2 B2875159 1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid;dihydrochloride CAS No. 2127056-20-4

1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid;dihydrochloride

Cat. No.: B2875159
CAS No.: 2127056-20-4
M. Wt: 296.19
InChI Key: QUQHFLCTWLEBJY-UHFFFAOYSA-N
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Description

1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid;dihydrochloride is a chemical compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and material science. This compound features a piperidine ring substituted with a carboxylic acid group and a methylated pyrazole moiety, making it a versatile intermediate for further chemical transformations.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-methylpyrazole-4-carboxylic acid and 1-methylpiperidine.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the carboxylic acid group of 1-methylpyrazole-4-carboxylic acid reacts with 1-methylpiperidine under acidic conditions.

  • Purification: The product is purified through recrystallization or column chromatography to obtain the desired dihydrochloride salt.

Industrial Production Methods:

  • Scale-Up: The synthesis is scaled up using industrial reactors with controlled temperature and pressure conditions.

  • Catalysts: Catalysts such as acid catalysts may be employed to increase the reaction efficiency.

  • Purification: Industrial purification involves techniques like crystallization, distillation, or extraction to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols, amines, and amides.

  • Substitution Products: Various substituted piperidines and pyrazoles.

Scientific Research Applications

  • Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used in biological studies to investigate the interaction with biological targets and pathways.

  • Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid;dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biological molecules, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar structure with a morpholine ring instead of piperidine.

  • 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea: Contains a phenylurea group instead of a carboxylic acid.

  • 4-Methylpyrazole: A simpler pyrazole derivative without the piperidine ring.

Uniqueness:

  • Piperidine Ring: The presence of the piperidine ring in the compound provides unique chemical reactivity compared to simpler pyrazole derivatives.

  • Carboxylic Acid Group: The carboxylic acid group allows for further derivatization and functionalization, making it a versatile intermediate.

This compound's unique structure and reactivity profile make it a valuable tool in various scientific and industrial applications. Further research and development could uncover additional uses and benefits.

Properties

IUPAC Name

1-methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.2ClH/c1-13-4-3-9(11(15)16)10(7-13)8-5-12-14(2)6-8;;/h5-6,9-10H,3-4,7H2,1-2H3,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQHFLCTWLEBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C2=CN(N=C2)C)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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